Deferiprone-d3
Overview
Description
Deferiprone-d3 is a deuterium-labeled derivative of Deferiprone, an oral iron chelator used to treat transfusional iron overload in patients with conditions such as thalassemia syndromes and sickle cell disease . This compound is primarily used in research settings as an internal standard for the quantification of Deferiprone by gas chromatography or liquid chromatography-mass spectrometry .
Biochemical Analysis
Biochemical Properties
Deferiprone-d3, like deferiprone, binds to ferric ions (iron III) in a 3:1 (ligand:iron) ratio . This interaction plays a crucial role in biochemical reactions, particularly in the context of iron chelation. This compound is more selective for iron, with other metals such as zinc, copper, and aluminum having a lower affinity for it .
Cellular Effects
This compound has been shown to have antioxidant and neuroprotective activities . It can reduce levels of intracellular iron and inhibit lipid peroxidation in primary rat hepatocytes when used at certain concentrations . Furthermore, it can reduce cholesterol diet-induced increases in the levels of amyloid-β (1-42) (Aβ42), Aβ40, and the phosphorylation of tau and glycogen synthase kinase 3β (GSK3β) in the rabbit hippocampus when administered at a specific dose .
Molecular Mechanism
The mechanism of action of this compound involves its binding to ferric ions (iron III) to form a stable complex in a 3:1 (ligand:iron) ratio . This complex is then eliminated in the urine . This binding interaction plays a key role in its function as an iron chelator.
Temporal Effects in Laboratory Settings
The pharmacokinetic profile of this compound in subjects with sickle cell disease is consistent with previous reports in healthy adult volunteers . Following drug administration, serum levels of this compound and its main metabolite, deferiprone 3-O-glucuronide (DFP-G), rose to maximum concentrations at specific times post-dose . The majority of the administered drug was metabolized and excreted as DFP-G, with less than 4% excreted unchanged in urine up to 10 h post-dose .
Dosage Effects in Animal Models
In animal models, this compound has shown potential antidepressant-like effects . It reduced immobility time in the Porsolt swim test in 5-HTT KO mice and reduced latency to feed in the novelty-suppressed feeding test in both genotypes . These effects were observed without any effect on brain or blood iron levels following this compound treatment, potentially indicating an acute iron-independent mechanism .
Metabolic Pathways
This compound, like deferiprone, is predominantly metabolized through UGT 1A6-mediated conjugation to form a 3-O-glucuronide . This metabolite is rapidly cleared by renal excretion .
Transport and Distribution
This compound is absorbed in the upper gastrointestinal tract . Absorption is rapid with maximum plasma concentrations occurring after 1 hour in the fasted state and after 2 hours in the fed state . In healthy patients, the volume of distribution is 1L/kg, and in thalassemia patients, the volume of distribution is 1.6L/kg .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deferiprone-d3 involves the incorporation of deuterium atoms into the Deferiprone molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogen-deuterium exchange reaction, where Deferiprone is treated with deuterated water (D2O) under acidic or basic conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in controlled reaction conditions to ensure high yield and purity of the final product. The synthesized this compound is then purified using techniques such as crystallization, chromatography, and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Deferiprone-d3, like Deferiprone, undergoes various chemical reactions, including:
Chelation: This compound forms stable complexes with ferric ions (iron III), which are then excreted from the body.
Oxidation and Reduction: This compound can participate in redox reactions, where it can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Oxidation and Reduction: Common reagents for oxidation include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4), while reduction can be achieved using reducing agents such as sodium borohydride (NaBH4).
Major Products Formed
Scientific Research Applications
Deferiprone-d3 has a wide range of scientific research applications, including:
Mechanism of Action
Deferiprone-d3, like Deferiprone, acts as an iron chelator by binding to ferric ions (iron III) to form a stable 3:1 complex (three molecules of this compound to one ferric ion). This complex is then excreted in the urine, reducing the iron burden in the body . The selectivity of this compound for iron over other metals such as zinc, copper, and aluminum is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Deferasirox: Another oral iron chelator used to treat transfusional iron overload.
Deferoxamine: A parenteral iron chelator that forms a 1:1 complex with ferric ions (one molecule of Deferoxamine to one ferric ion).
Uniqueness of Deferiprone-d3
This compound is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical methods. Additionally, its high oral bioavailability and ability to form a stable 3:1 complex with ferric ions make it a valuable tool in both research and therapeutic settings .
Properties
IUPAC Name |
3-hydroxy-2-methyl-1-(trideuteriomethyl)pyridin-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-7(10)6(9)3-4-8(5)2/h3-4,10H,1-2H3/i2D3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXKOCQBRNJULO-BMSJAHLVSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=CC(=O)C(=C1C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.